molecular formula C19H26ClFN2O5S B160077 5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride CAS No. 125961-36-6

5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride

Cat. No. B160077
CAS RN: 125961-36-6
M. Wt: 448.9 g/mol
InChI Key: SXTWLAHDDMMBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of cancer.

Mechanism of Action

TAK-659 exerts its anti-cancer effects by selectively inhibiting the activity of BTK, which is a key signaling molecule involved in the growth and survival of cancer cells. BTK is involved in the activation of various downstream signaling pathways that promote cancer cell proliferation and survival. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer effects both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, TAK-659 has been shown to have a favorable safety profile and low toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research and development of TAK-659. One area of focus is the development of combination therapies that include TAK-659 and other cancer drugs. This approach may enhance the efficacy of TAK-659 and reduce the risk of resistance. Another area of focus is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new anti-cancer drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-fluoro-2-methoxyphenol with ethyl 2-bromoacetate to form 2-(5-fluoro-2-methoxyphenoxy)ethyl acetate. This intermediate is then reacted with 2-amino-1-propanol to form 2-(5-fluoro-2-methoxyphenoxy)ethylamine. The final step involves the reaction of 2-(5-fluoro-2-methoxyphenoxy)ethylamine with 5-(2-bromoethyl)-2-methoxybenzenesulfonamide hydrochloride to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo. TAK-659 has also been studied in combination with other cancer drugs to enhance their efficacy and reduce side effects.

properties

CAS RN

125961-36-6

Product Name

5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride

Molecular Formula

C19H26ClFN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

5-[2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C19H25FN2O5S.ClH/c1-13(10-14-4-6-17(26-3)19(11-14)28(21,23)24)22-8-9-27-18-12-15(20)5-7-16(18)25-2;/h4-7,11-13,22H,8-10H2,1-3H3,(H2,21,23,24);1H

InChI Key

SXTWLAHDDMMBNF-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=C(C=CC(=C2)F)OC.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=C(C=CC(=C2)F)OC.Cl

synonyms

5-(2-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride
HSR 175
HSR-175

Origin of Product

United States

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